2-{4-[4-(1H-pyrazol-1-yl)pyridine-2-carbonyl]piperazin-1-yl}pyrimidine 2-{4-[4-(1H-pyrazol-1-yl)pyridine-2-carbonyl]piperazin-1-yl}pyrimidine
Brand Name: Vulcanchem
CAS No.: 1421459-32-6
VCID: VC6882762
InChI: InChI=1S/C17H17N7O/c25-16(15-13-14(3-7-18-15)24-8-2-6-21-24)22-9-11-23(12-10-22)17-19-4-1-5-20-17/h1-8,13H,9-12H2
SMILES: C1CN(CCN1C2=NC=CC=N2)C(=O)C3=NC=CC(=C3)N4C=CC=N4
Molecular Formula: C17H17N7O
Molecular Weight: 335.371

2-{4-[4-(1H-pyrazol-1-yl)pyridine-2-carbonyl]piperazin-1-yl}pyrimidine

CAS No.: 1421459-32-6

Cat. No.: VC6882762

Molecular Formula: C17H17N7O

Molecular Weight: 335.371

* For research use only. Not for human or veterinary use.

2-{4-[4-(1H-pyrazol-1-yl)pyridine-2-carbonyl]piperazin-1-yl}pyrimidine - 1421459-32-6

Specification

CAS No. 1421459-32-6
Molecular Formula C17H17N7O
Molecular Weight 335.371
IUPAC Name (4-pyrazol-1-ylpyridin-2-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone
Standard InChI InChI=1S/C17H17N7O/c25-16(15-13-14(3-7-18-15)24-8-2-6-21-24)22-9-11-23(12-10-22)17-19-4-1-5-20-17/h1-8,13H,9-12H2
Standard InChI Key XOFYPNLEHMOUAY-UHFFFAOYSA-N
SMILES C1CN(CCN1C2=NC=CC=N2)C(=O)C3=NC=CC(=C3)N4C=CC=N4

Introduction

The compound 2-{4-[4-(1H-pyrazol-1-yl)pyridine-2-carbonyl]piperazin-1-yl}pyrimidine is a heterocyclic organic molecule that integrates several biologically significant moieties. Its structure includes:

  • A pyrazole ring, known for its pharmacological importance.

  • A pyridine ring, often associated with bioactivity due to its electron-rich nitrogen atom.

  • A pyrimidine core, which is a common scaffold in medicinal chemistry.

  • A piperazine linker, frequently used in drug design to enhance solubility and receptor binding.

This compound is of interest for its potential applications in medicinal chemistry, particularly as a scaffold for designing drugs targeting enzymes, receptors, or other biomolecules.

Synthesis Pathways

The synthesis of compounds like 2-{4-[4-(1H-pyrazol-1-yl)pyridine-2-carbonyl]piperazin-1-yl}pyrimidine typically involves multi-step reactions, including:

  • Formation of the Pyrazole Ring:

    • Reacting hydrazines with α,β-unsaturated carbonyl compounds under acidic or basic conditions.

  • Functionalization of Pyridine:

    • Introducing the carbonyl group at position 2 through electrophilic substitution or oxidative processes.

  • Coupling with Piperazine:

    • Using coupling agents like carbodiimides (e.g., DCC or EDC) to attach piperazine to the pyridine-carbonyl intermediate.

  • Attachment of the Pyrimidine Core:

    • Final cyclization reactions involving urea or guanidine derivatives under controlled conditions.

These steps are optimized to ensure high yield and purity while minimizing by-products.

Biological Relevance

Compounds containing pyrazole, pyridine, and pyrimidine scaffolds are widely studied for their biological activities:

  • Enzyme Inhibition:

    • The pyrimidine core often acts as a mimic of natural nucleobases, enabling inhibition of enzymes like kinases or polymerases.

  • Receptor Modulation:

    • The piperazine linker enhances binding affinity by providing flexibility and solubility.

  • Anticancer Potential:

    • Pyrazole derivatives have demonstrated activity against various cancer cell lines by targeting signaling pathways such as EGFR and VEGFR .

  • Antiviral Activity:

    • Pyrimidine-based compounds have been explored as inhibitors of viral RNA-dependent RNA polymerase (RdRP) .

Analytical Characterization

The structural elucidation of this compound involves advanced spectroscopic techniques:

TechniqueKey Observations
NMR SpectroscopyProton (^1H) and carbon (^13C) signals corresponding to aromatic and aliphatic regions.
Mass SpectrometryMolecular ion peak confirming the molecular weight of the compound.
Infrared (IR) SpectroscopyCharacteristic peaks for C=O (carbonyl), N-H (amine), and aromatic C=C bonds.
Elemental AnalysisConfirms the stoichiometric composition of carbon, hydrogen, and nitrogen atoms.

Potential Applications

This compound's unique structure makes it suitable for various applications:

  • Drug Discovery:

    • As a lead compound for designing kinase inhibitors or receptor antagonists.

  • Material Science:

    • Potential use in organic semiconductors due to its conjugated system.

  • Chemical Biology:

    • As a probe for studying protein-ligand interactions in biological systems.

Challenges and Future Directions

Despite its potential, challenges remain in optimizing the synthesis and improving the pharmacokinetic properties of this compound:

  • Synthetic Efficiency:

    • Developing greener methods to reduce waste and improve yield.

  • Bioavailability:

    • Enhancing solubility and metabolic stability through structural modifications.

  • Target Validation:

    • Conducting detailed biological assays to confirm activity against specific targets.

Future research could focus on computational modeling to predict binding affinities and guide rational drug design.

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